(R)-octopamine
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Overview
Description
. It is structurally related to norepinephrine and is involved in several physiological processes.
Synthetic Routes and Reaction Conditions:
Reduction of Benzoyl Cyanide: One of the more recent and efficient methods involves the reduction of benzoyl cyanide using lithium aluminum hydride (LiAlH4).
Reduction of 2-Nitro-1-phenyl-ethanol: An earlier method includes the reduction of 2-nitro-1-phenyl-ethanol.
Industrial Production Methods:
Enzymatic Synthesis: Phenylethanolamine N-methyltransferase can methylate norepinephrine to produce (R)-octopamine.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form p-hydroxymandelic acid.
Reduction: It can be reduced from benzoyl cyanide or 2-nitro-1-phenyl-ethanol.
Substitution: The compound can participate in substitution reactions due to its phenolic hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Major Products:
Oxidation: p-Hydroxymandelic acid.
Reduction: this compound itself.
Chemistry:
Neurotransmitter Studies: this compound is used to study neurotransmitter functions and pathways in invertebrates.
Biology:
Invertebrate Physiology: It plays a crucial role in the fight or flight response, subordinate behavior, and associative learning in insects.
Medicine:
Cardiovascular Research: The compound is studied for its potential use in treating hypotension and as a cardiotonic.
Industry:
Scientific Research Applications
Photoprotective Properties
The p-hydroxyphenacyl group (pHP) is recognized for its potential as an efficient, rapid phototrigger useful for studying very fast biological processes. Its development as a photoprotecting group for biological substrates allows for the controlled release of neurotransmitters, second messengers, and nucleotides upon light exposure. This unique property is particularly advantageous in neurochemistry and photochemistry research, where precise temporal control over biochemical reactions is crucial (Givens & Lee, 2003).
Neurochemical Interactions
In the context of neurochemistry, p-hydroxyphenylethanolamine and related compounds have been explored for their interactions with key enzymes such as tryptophan hydroxylase (TPH) and tyrosine hydroxylase (TH). These enzymes are pivotal in the biosynthesis of serotonin and dopamine, respectively. A meta-analysis highlighted a significant association between the TPH gene and schizophrenia, suggesting that compounds affecting TPH activity could have implications in neuropsychiatric disorders (Li & He, 2006). Additionally, phosphorus magnetic resonance spectroscopy studies in schizophrenia have not found consistent patterns regarding phosphorus metabolites related to membrane turnover and energy metabolism, indicating a complex interaction between neurochemical pathways and neuropsychiatric conditions (Yuksel et al., 2015).
Mechanism of Action
(R)-octopamine exerts its effects by binding to adrenergic receptors, particularly in invertebrates . It acts as a neurotransmitter, influencing various physiological responses such as muscle contraction and heart rate regulation . The compound is biosynthesized from tyramine and can be converted to norepinephrine by phenylethanolamine N-methyltransferase .
Comparison with Similar Compounds
Norepinephrine: Shares structural similarities and functions as a neurotransmitter in mammals.
Tyramine: A precursor in the biosynthesis of (R)-octopamine.
Dopamine: Another neurotransmitter with a similar structure and function.
Uniqueness: this compound is unique in its role as a neurotransmitter in invertebrates, whereas compounds like norepinephrine and dopamine are more prominent in vertebrates . Its ability to bind to specific adrenergic receptors in invertebrates sets it apart from other phenylethanolamines .
Properties
CAS No. |
876-04-0 |
---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m0/s1 |
InChI Key |
QHGUCRYDKWKLMG-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)O |
SMILES |
C1=CC(=CC=C1C(CN)O)O |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O |
104-14-3 | |
physical_description |
Solid |
Synonyms |
4-Octopamine alpha-(Aminoethyl)-4-hydroxybenzenemethanol Norsympatol Norsynephrine Octopamine p-Octopamine para-Octopamine |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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